ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-24-16-9-6-14(7-10-16)21-13(3)19(20(23)25-5-2)17-12-15(22)8-11-18(17)21/h6-12,22H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWFCPJKHSTRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)O)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a compound belonging to the indole family, which has garnered interest in pharmacological research for its potential therapeutic applications. The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes involved in inflammation and cancer pathways.
- Molecular Formula : CHNO
- Molecular Weight : 273.30 g/mol
- CAS Number : 7598-91-6
The compound exhibits several biological activities, notably:
- Anti-inflammatory Activity : It has been shown to inhibit the activity of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of pro-inflammatory leukotrienes. This inhibition is significant for treating inflammatory diseases and allergies .
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its neuroprotective effects .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may interfere with cancer cell proliferation by inducing apoptosis and inhibiting tubulin polymerization, which is essential for cell division .
Inhibition Studies
The following table summarizes the IC values for various biological assays related to this compound:
| Biological Target | Assay Type | IC Value |
|---|---|---|
| 5-Lipoxygenase | Cell-free assay | 0.7 μM |
| Leukotriene synthesis | Polymorphonuclear leukocytes | 0.23 μM |
| Cancer cell lines (MCF-7, etc.) | Proliferation assay | 0.69 - 22 μM |
| ROS generation | Cellular assay | Not specified |
Case Studies and Research Findings
-
Anti-inflammatory Effects :
A study demonstrated that ethyl derivatives significantly inhibited the production of leukotrienes by blocking 5-LO activity, suggesting their potential as anti-inflammatory agents . The structure-activity relationship (SAR) indicated that modifications on the phenyl ring could enhance potency. -
Neuroprotective Effects :
Research highlighted that compounds with an indole nucleus showed neuroprotective properties against oxidative stress in neuronal cell lines (SH-SY5Y). The compounds modulated inflammatory responses and exhibited antioxidant activities, which are critical in neurodegenerative disease models . -
Anticancer Potential :
In vitro tests revealed that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was associated with inducing apoptosis and disrupting microtubule dynamics .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₃NO₃
- CAS Number : 7598-91-6
- Molecular Weight : 219.24 g/mol
- Structural Characteristics : The compound features an indole core with a carboxylate and hydroxyl group, contributing to its biological activity.
Scientific Research Applications
- Anti-inflammatory and Analgesic Agents
- Histamine Receptor Modulation
- Tubulin Polymerization Inhibition
- Muscarinic Receptor Antagonism
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of ethyl 5-hydroxy-2-methylindole-3-carboxylate in animal models. The results indicated significant reductions in edema and inflammatory markers compared to control groups, suggesting its potential for therapeutic use in chronic inflammation .
Case Study 2: Weight Management
Research highlighted in Obesity Reviews demonstrated that compounds acting on the H3 receptor can significantly influence body weight regulation. Ethyl 5-hydroxy-2-methylindole-3-carboxylate was included in a series of compounds tested for their ability to modulate appetite and energy expenditure, showing promising results .
Case Study 3: Cancer Therapeutics
In a study published in Cancer Research, the effects of ethyl 5-hydroxy-2-methylindole-3-carboxylate on cancer cell lines were evaluated. The compound exhibited potent cytotoxicity against several cancer types by interfering with tubulin polymerization, supporting its development as a novel anticancer agent .
Safety Profile
The compound is classified with several safety warnings:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be contextualized by comparing it to related indole-3-carboxylate derivatives. Key analogs, their substituents, and properties are summarized below:
Table 1: Structural and Functional Comparison of Indole-3-Carboxylate Derivatives
Key Observations:
Chloro substituents (e.g., in ) significantly elevate molecular weight and electronegativity, which may reduce solubility but improve binding to hydrophobic enzyme pockets.
Hydrogen Bonding and Solubility :
- The 5-hydroxy group in the target compound and facilitates hydrogen bonding, contrasting with 4-hydroxy in , which may alter interaction with biological targets.
- Fluoro-substituted analogs () exhibit higher melting points (249–250°C), suggesting stronger intermolecular forces compared to hydroxylated derivatives.
Synthetic Accessibility :
- The furan-substituted compound () was synthesized in 57% yield via Nenitzescu reaction, while fluoro-indole derivatives () required prolonged reflux (6–50 h) with lower yields (10–37.5%). This highlights the trade-off between reaction conditions and efficiency.
Q & A
Q. What are the established synthetic routes for ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, and how are key intermediates purified?
The synthesis typically involves multi-step reactions starting with indole scaffold formation, followed by functionalization. For example:
- Indole Core Formation : Fischer indole synthesis using phenylhydrazine and a ketone/aldehyde under acidic conditions (e.g., HCl or H₂SO₄) .
- Substituent Introduction : The 4-ethoxyphenyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling), while the 5-hydroxy group may be protected during synthesis and deprotected later .
- Esterification : Ethyl esterification at the 3-position using ethyl chloroformate or ethanol with a coupling agent like DCC . Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) .
Q. Which spectroscopic and analytical methods are critical for structural characterization of this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., 5-hydroxy proton at δ 9.8–10.2 ppm; ethyl ester CH₃ at δ 1.2–1.4 ppm) .
- FT-IR : Key peaks include O-H stretch (3200–3500 cm⁻¹ for 5-hydroxy), ester C=O (1700–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₉H₂₁NO₅: 343.14 g/mol) .
- X-ray Crystallography : Resolves steric effects and hydrogen-bonding networks (if single crystals are obtainable) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity and reactivity?
- Substituent Effects : Replacing the 4-ethoxyphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) reduces electron density, altering enzyme-binding affinity. Conversely, bulkier groups (e.g., benzyl) may sterically hinder interactions .
- Hydroxy Group : The 5-hydroxy moiety enhances hydrogen-bonding with biological targets (e.g., kinases or oxidases), as seen in analogues showing IC₅₀ values <10 μM in enzyme inhibition assays .
- Methodology : Comparative activity is assessed via in vitro enzyme assays (e.g., fluorescence-based monitoring) and docking studies (AutoDock Vina) to predict binding modes .
Q. What experimental strategies resolve contradictions in reported biological activity data for indole derivatives?
Contradictions often arise from assay conditions or structural impurities:
- Assay Standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) and controls (e.g., staurosporine as a reference inhibitor) .
- Purity Validation : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) ensures consistent results .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, Acta Cryst. Section E) to identify trends .
Q. What are the key challenges in optimizing synthetic yield, and how are they addressed?
- Sensitive Functional Groups : The 5-hydroxy group may oxidize during synthesis. Protection with tert-butyldimethylsilyl (TBDMS) ethers or acetyl groups prevents side reactions .
- Catalyst Selection : K₂CO₃ or Cs₂CO₃ improves coupling efficiency in ethoxyphenyl introduction (yield increases from 40% to 65% with Cs₂CO₃) .
- Solvent Optimization : Refluxing in DMF increases reaction rates but may degrade heat-sensitive intermediates; switching to THF at 60°C balances speed and stability .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- DFT Calculations : Gaussian 09 simulations assess electron density distribution, identifying nucleophilic/electrophilic sites (e.g., C3 ester as a reaction hotspot) .
- Molecular Dynamics (MD) : GROMACS simulations predict stability in binding pockets (e.g., COX-2 or HIV integrase), with RMSD <2 Å over 100 ns trajectories indicating strong binding .
- Pharmacophore Modeling : MOE software maps essential interaction features (e.g., hydrogen-bond donors at 5-hydroxy), guiding analogue design .
Methodological Tables
Q. Table 1: Comparative Yields in Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indole Core Formation | Phenylhydrazine, H₂SO₄, 80°C | 55–60 | |
| Ethoxyphenyl Coupling | 4-Ethoxyphenylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, DMF | 65–70 | |
| Esterification | Ethyl chloroformate, DCM, RT | 75–80 |
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.35 (t, 3H, CH₃), δ 4.30 (q, 2H, OCH₂) | Ethyl ester confirmation |
| ¹³C NMR | δ 167.5 (C=O), δ 155.2 (C5-OH) | Ester and hydroxy groups |
| HRMS | m/z 343.1412 [M+H]⁺ | Molecular ion verification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
